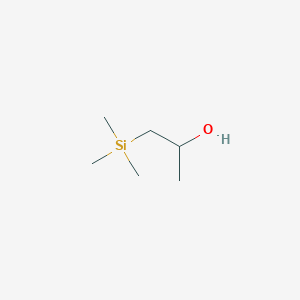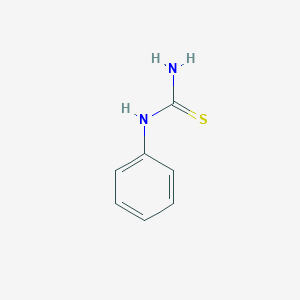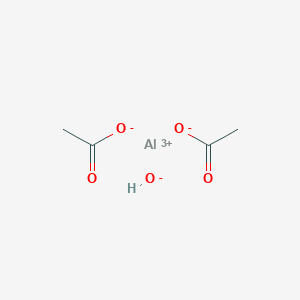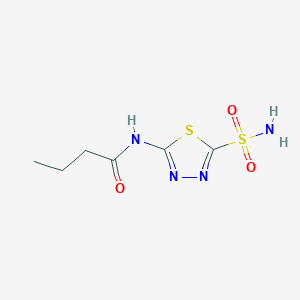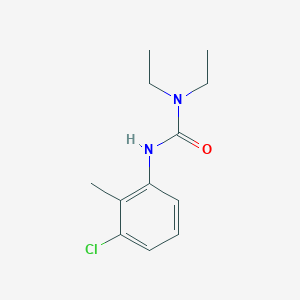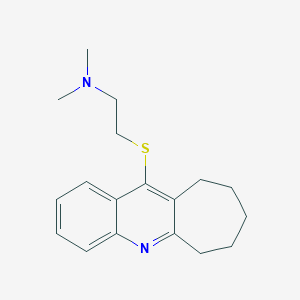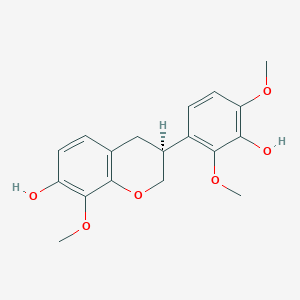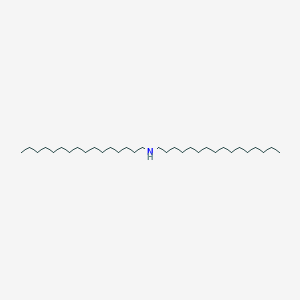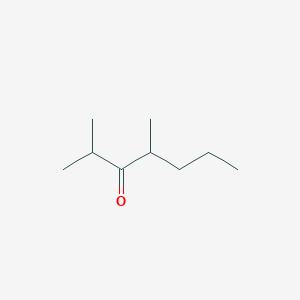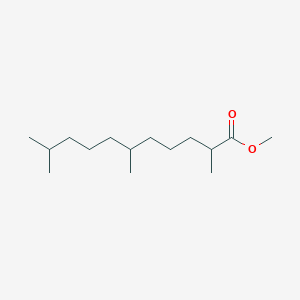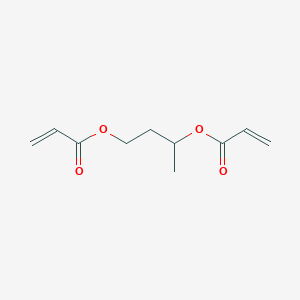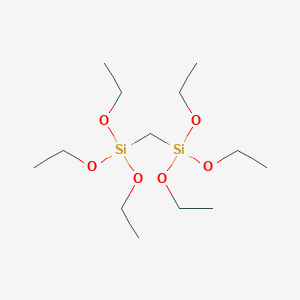
Bis(triethoxysilyl)methane
説明
Bis(triethoxysilyl)methane (CAS Number: 18418-72-9) is a chemical compound with the molecular formula C13H32O6Si2 and a molecular weight of 340.56 . It is a liquid at room temperature and is commonly used as a chemical intermediate .
Synthesis Analysis
Bis(triethoxysilyl)methane can be synthesized from highly porous and transparent silicon oxycarbide (SiOC) gels . The gels are synthesized by the sol-gel technique followed by both ambient pressure and supercritical drying . The resulting anion can react with a variety of electrophiles according to nucleophilic substitution reactions .
Molecular Structure Analysis
The Bis(triethoxysilyl)methane molecule contains a total of 52 bonds. There are 20 non-H bond(s) and 14 rotatable bond(s) .
Chemical Reactions Analysis
The precursor bis(triethoxysilyl)methane can be deprotonated due to the negative hyperconjugation of the molecular orbitals of the two CH bonds with the antibonding σ* orbitals at the silicon atom . The resulting anion can react with a variety of electrophiles according to nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Bis(triethoxysilyl)methane is a colorless to almost colorless clear liquid . It has a boiling point of 114 °C/3.5 mmHg and a specific gravity of 0.98 .
科学的研究の応用
Design of Innovative Materials
Field
Materials Science Application: BTESM is used in the design of innovative materials through a concept called “model-based research (MBR)”. This involves modeling the molecular weights of a series of polysilsesquioxanes with respect to the H2O/silane molar ratio employed for the polymerization of monomers . Method: The equation y = ax^n is used to model the behavior of the molecular weights of the BTES series, where a and n are obtained using the calculated molecular parameters for monomers as the explanatory parameters . Results: The model accurately reproduced the behavior of the molecular weights of the BTES series .
Gas Separation
Field
Chemical Engineering Application: BTESM-derived silica membranes have been investigated for the separation of C3H6 and C3H8 molecules. Method: Hybrid silica membranes doped with B, Ta, or Nb were made through a sol–gel process. The doping concentration was optimized to produce sols suitable for membrane fabrication . Results: The synthesized doped BTESE materials and membranes resulted in a more open pore microstructure, showing high permeances of larger gas molecules .
Preparation of Hybrid Organic-Inorganic Macromolecules
Field
Organic Chemistry Application: BTESM is used as a key starting material for the preparation of silsesquioxanes and other hybrid organic-inorganic macromolecules . Method: The specific methods of application in this field are not detailed in the source. Results: These macromolecules find applications as surface coatings, catalyst supports, xerogels, ceramic precursors, and optoelectronic materials .
Preparation of Mesoporous Organosilica Materials
Field
Materials Science Application: BTESM may be used to prepare mesoporous organosilica materials . Method: The specific methods of application in this field are not detailed in the source. Results: The specific results or outcomes in this field are not detailed in the source.
Enhancement of Hydrolytic Stability
Field
Materials Engineering Application: BTESM, also known as bis-silanes, is used as an additive to enhance hydrolytic stability . Method: This impacts increased product shelf life, ensures better substrate bonding, and also leads to improved mechanical properties in coatings as well as composite applications . Results: The specific results or outcomes in this field are not detailed in the source.
Pore Formation Mechanism and Gas Permeation
Field
Chemical Engineering Application: BTESM-derived organosilica membranes have been investigated for their high performance in gas and liquid-phase separations . Method: The sol-gel method was applied to BTESM-derived membranes. The acid molar ratio (AR) in sol preparation and its effect on the pore formation mechanism during sol-gel processing were studied . Results: High H2 permeance (5–9×10−7 mol/(m2 Pa s)) and H2/CF4 selectivity (700–20,000) were achieved .
Improved Thermal and Oxidation Stability
Field
Materials Engineering Application: BTESM membranes have been studied for their improved thermal stability, which promises to enable future applications such as H2 purification at high temperatures and gas separation under an oxidizing atmosphere . Method: The specific methods of application in this field are not detailed in the source. Results: The specific results or outcomes in this field are not detailed in the source.
Safety And Hazards
将来の方向性
There is potential for the use of Bis(triethoxysilyl)methane in the design and manipulation of innovative materials . The molecular weights of a series of polysilsesquioxanes with respect to the H2O/silane molar ratio employed for the polymerization of monomers bis(triethoxysilyl)methane, ethane, ethylene, and acetylene (BTES-M, -E1, -E2, and -E3), can be modelled . This could lead to the development of new materials with specific properties .
特性
IUPAC Name |
triethoxy(triethoxysilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIINUVYELHEORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430903 | |
| Record name | BIS(TRIETHOXYSILYL)METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(triethoxysilyl)methane | |
CAS RN |
18418-72-9 | |
| Record name | BIS(TRIETHOXYSILYL)METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,6,6-Tetraethoxy-3,7-dioxa-4,6-disilanonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



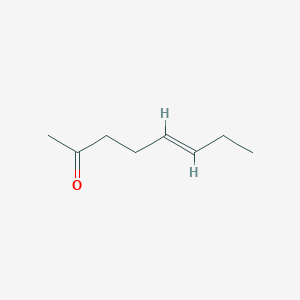
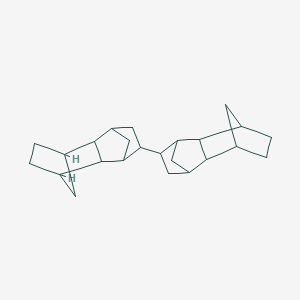
![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)
